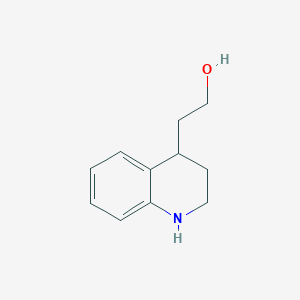

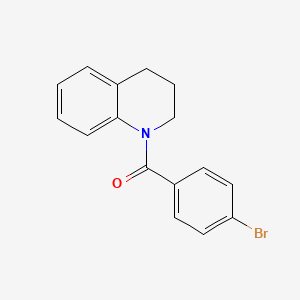

2-(1,2,3,4-四氢喹啉-4-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is a chemical compound with the CAS Number: 5322-07-6 . It has a molecular weight of 177.25 and its IUPAC name is 2-(1,2,3,4-tetrahydro-4-quinolinyl)ethanol . It is typically in an oil form .

Molecular Structure Analysis

The InChI code for 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is 1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is an oil at room temperature . It has a molecular weight of 177.25 .作用机制

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is not fully understood. However, it has been found to interact with various cellular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain receptors.

Biochemical and Physiological Effects:

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function.

实验室实验的优点和局限性

One of the advantages of using 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL in lab experiments is its potential therapeutic applications. It has also been found to have low toxicity and to be relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are many potential future directions for research on 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL. One area of research could be to further investigate its potential use as a therapeutic agent for various diseases. Another area of research could be to study its interactions with specific cellular targets in more detail. Additionally, research could be done to improve the synthesis method of this compound and to develop new derivatives with improved properties.

合成方法

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL involves the reaction of quinoline with ethylene oxide in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography or recrystallization.

科学研究应用

多米诺反应

多米诺反应是合成生物活性天然产物和药物的一种高效策略 . 2-(1,2,3,4-四氢喹啉-4-基)乙醇可以通过多米诺反应合成,这些反应包括还原或氧化,然后进行环化、S N Ar 终止序列、酸催化环闭合或重排、高温环化以及金属促进过程 .

药物合成

四氢喹啉骨架是 2-(1,2,3,4-四氢喹啉-4-基)乙醇的一部分,在合成药物设计策略中起着至关重要的作用 . 它增强了全合成中的美学方法,并提高了大规模合成中的产率 .

生物活性

1,2,3,4-四氢喹啉是一类化合物,包括 2-(1,2,3,4-四氢喹啉-4-基)乙醇,对各种感染性病原体和神经退行性疾病具有多种生物活性 . 这使得它们在开发新的治疗剂方面很有价值 .

化学蛋白质组学研究

2-(1,2,3,4-四氢喹啉-4-基)乙醇可用作化学蛋白质组学和配体结合性研究的半胱氨酸反应性小分子片段 . 这使得探索传统可药物靶蛋白以及“不可药物靶蛋白”或难以靶向的蛋白成为可能 .

不对称羟基化

2-(1,2,3,4-四氢喹啉-4-基)乙醇可以通过涉及不对称羟基化的级联生物催化系统合成 . 此过程提供手性 2-取代-1,2,3,4-四氢喹啉-4-醇 .

非对映选择性氧化

除了不对称羟基化之外,2-(1,2,3,4-四氢喹啉-4-基)乙醇也可以通过非对映选择性氧化合成 . 此过程产生手性 2-取代-2,3-二氢喹啉-4 (1 H)-酮 .

安全和危害

属性

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKOHIKUJGFZOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)

![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)